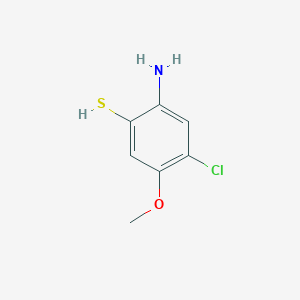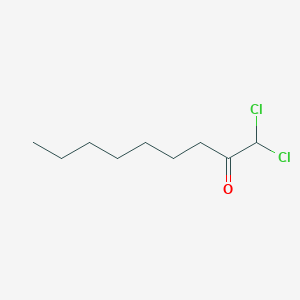
1,1-Dichlorononan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dichlorononan-2-one is an organic compound characterized by the presence of two chlorine atoms and a ketone functional group on a nine-carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1-Dichlorononan-2-one can be synthesized through the chlorination of nonan-2-one. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 1,1-position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The process includes the purification of the final product through distillation or recrystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1-Dichlorononan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as hydroxide ions, to form alcohols or ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Nonanoic acid.
Reduction: 1,1-Dichlorononan-2-ol.
Substitution: 1-Hydroxy-1-chlorononan-2-one or 1,1-Dihydroxynonan-2-one.
Applications De Recherche Scientifique
1,1-Dichlorononan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including its role as a precursor in the synthesis of bioactive compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the design of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 1,1-Dichlorononan-2-one involves its interaction with various molecular targets. The compound’s reactivity is primarily due to the presence of the ketone and chlorine functional groups, which can participate in nucleophilic and electrophilic reactions. These interactions can lead to the formation of covalent bonds with biological macromolecules, potentially altering their function and activity.
Comparaison Avec Des Composés Similaires
1,1-Dichlorononan-3-one: Similar structure but with the ketone group at the 3-position.
1,1-Dichlorodecan-2-one: Similar structure but with a ten-carbon chain.
1,1-Dichlorooctan-2-one: Similar structure but with an eight-carbon chain.
Uniqueness: 1,1-Dichlorononan-2-one is unique due to its specific positioning of the ketone and chlorine atoms, which confer distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable for targeted applications in synthesis and research.
Propriétés
Numéro CAS |
82772-56-3 |
|---|---|
Formule moléculaire |
C9H16Cl2O |
Poids moléculaire |
211.13 g/mol |
Nom IUPAC |
1,1-dichlorononan-2-one |
InChI |
InChI=1S/C9H16Cl2O/c1-2-3-4-5-6-7-8(12)9(10)11/h9H,2-7H2,1H3 |
Clé InChI |
SLRUALWORAUWQA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(=O)C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(Acetyloxy)anilino]-4-oxobut-2-enoic acid](/img/structure/B14421800.png)
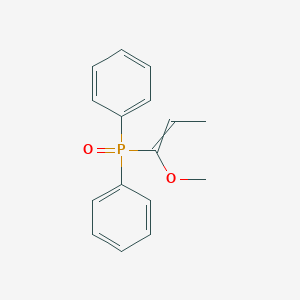
![N-(4-Methoxyphenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14421813.png)
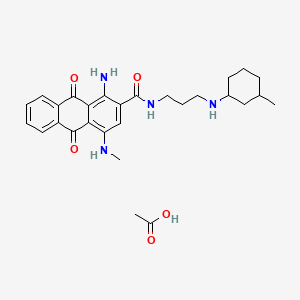



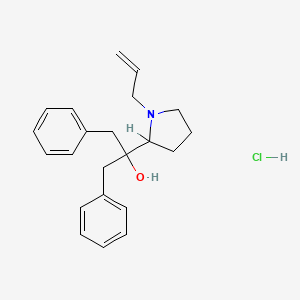

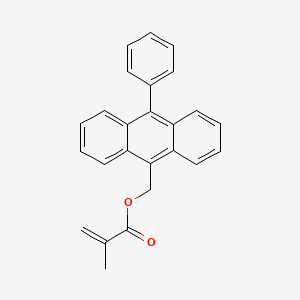


![2-[(4-Chloro-2-methylbut-3-yn-2-yl)oxy]ethan-1-ol](/img/structure/B14421890.png)
